molecular formula C17H18N6OS B14930056 N-phenyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

N-phenyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B14930056
M. Wt: 354.4 g/mol
InChI Key: CRVLDBOXNKBQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-PHENYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenyl group, a pyrazolo[3,4-b]pyridine core, and a hydrazinecarbothioamide moiety, making it a unique and versatile molecule.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-PHENYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-PHENYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or act as a ligand for certain receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PHENYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

1-phenyl-3-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea

InChI

InChI=1S/C17H18N6OS/c1-10-9-13(14-11(2)22-23(3)15(14)18-10)16(24)20-21-17(25)19-12-7-5-4-6-8-12/h4-9H,1-3H3,(H,20,24)(H2,19,21,25)

InChI Key

CRVLDBOXNKBQMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

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